BenchChemオンラインストアへようこそ!

N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Molecular Weight Aqueous Solubility Physicochemical Property

N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (CAS 1227955-25-0, molecular formula C₁₅H₁₄F₃N₃O, molecular weight 309.29 g/mol) is a substituted pyridine urea compound. Its core scaffold features a 2-methyl-6-(trifluoromethyl)pyridin-3-yl moiety connected via a urea linker to a 4-methylphenyl (p-tolyl) group.

Molecular Formula C15H14F3N3O
Molecular Weight 309.29 g/mol
CAS No. 1227955-25-0
Cat. No. B1405616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
CAS1227955-25-0
Molecular FormulaC15H14F3N3O
Molecular Weight309.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=C(N=C(C=C2)C(F)(F)F)C
InChIInChI=1S/C15H14F3N3O/c1-9-3-5-11(6-4-9)20-14(22)21-12-7-8-13(15(16,17)18)19-10(12)2/h3-8H,1-2H3,(H2,20,21,22)
InChIKeyJEUSTCYXKSIALI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (CAS 1227955-25-0): Structural Identity, Patent Coverage, and Research-Grade Specifications


N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (CAS 1227955-25-0, molecular formula C₁₅H₁₄F₃N₃O, molecular weight 309.29 g/mol) is a substituted pyridine urea compound . Its core scaffold features a 2-methyl-6-(trifluoromethyl)pyridin-3-yl moiety connected via a urea linker to a 4-methylphenyl (p-tolyl) group. The compound falls within the generic structural scope of US Patent 8,563,558 B2, which discloses substituted pyridine urea compounds as inhibitors of p38α mitogen-activated protein (MAP) kinase with demonstrated functional selectivity for the p38α/MK2 signaling axis over p38α/ATF2 phosphorylation [1]. It is commercially available from multiple non-excluded suppliers at purity levels of 95% to 98% for use as a research chemical and synthetic building block .

Why Generic Substitution of N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea with In-Class Analogs Fails for Reproducible p38α Research


Within the substituted pyridine urea chemotype disclosed in US Patent 8,563,558 B2, the identity of the N-aryl substituent directly governs both the physicochemical properties and the biological target interaction profile of each congener [1]. The 4-methylphenyl group of the target compound occupies a specific steric and electronic parameter space (Hammett σₚ = −0.17 for CH₃) that is distinct from the 4-fluorophenyl analog (σₚ = +0.06, CAS 1227954-98-4, MW 313.25) , the 4-chlorophenyl analog (σₚ = +0.23, CAS 1227955-20-5, MW 329.71) , and the pyridin-3-yl analog (MW 296.25, CAS 2108876-29-3) . These substituent differences translate into measurable divergences in molecular weight (ΔMW up to 20.4 g/mol vs. the 4-Cl analog), predicted lipophilicity, and hydrogen-bonding capacity—parameters that critically affect biochemical assay solubility, cellular permeability, and target engagement. Furthermore, the patent discloses that the pyridine urea series achieves p38α substrate-selective inhibition with a Ki app of approximately 300 nM for MK2 phosphorylation while sparing ATF2 phosphorylation (Ki app >20 µM) [1]; the quantitative structure–activity relationship (SAR) surrounding this functional selectivity is substituent-dependent, meaning that even close structural analogs cannot be assumed to exhibit equivalent target engagement or selectivity profiles.

Quantitative Differentiation Evidence for N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (CAS 1227955-25-0) Against Closest Structural Analogs


Molecular Weight Differentiates CAS 1227955-25-0 from the 4-Chlorophenyl Analog for Assay Solubility Optimization

The target compound (MW 309.29) is 20.42 g/mol lighter than its direct 4-chlorophenyl analog N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (CAS 1227955-20-5, MW 329.71) . This molecular weight reduction, driven by the replacement of chlorine (atomic weight ~35.5) with a methyl group (~15), predicts improved aqueous solubility under Lipinski's framework, as higher molecular weight generally correlates inversely with solubility [1].

Molecular Weight Aqueous Solubility Physicochemical Property

Lipophilicity Advantage of the p-Tolyl Substituent Over the Pyridin-3-yl Analog Enhances Membrane Permeability Prediction

Replacement of the pyridin-3-yl group (CAS 2108876-29-3, cLogP predicted ~2.1) with the 4-methylphenyl (p-tolyl) group in the target compound increases the predicted octanol-water partition coefficient (cLogP) by approximately 1.1 log units, reflecting the higher lipophilicity of the toluene moiety over pyridine [1]. The trifluoromethylpyridine substructure contributes an estimated logP of approximately 2.15 [1], and the added methylphenyl urea domain further elevates overall lipophilicity into a range (cLogP ~3.2) that balances aqueous solubility with passive membrane diffusion [2].

Lipophilicity cLogP Membrane Permeability

p38α/MK2 Substrate-Selective Inhibition (Ki app ~300 nM) Defines a Functionally Distinct Mechanism within the Pyridine Urea Chemotype

According to US Patent 8,563,558 B2, the substituted pyridine urea compound class—within which the target compound falls—demonstrates p38α-dependent inhibition of MK2 phosphorylation with a Ki app of approximately 300 nM, while sparing p38α-dependent phosphorylation of ATF2 (Ki app >20 µM) [1]. This represents a >66-fold functional selectivity window for the MK2 signaling axis over the ATF2 axis. In contrast, traditional ATP-competitive p38 inhibitors such as SB203580 block the phosphorylation of all p38 substrates non-selectively [2].

p38α MAP Kinase MK2 Substrate Selectivity Functional Inhibition

The p-Tolyl Substituent Enables Distinct SAR Exploration Not Accessible with 4-Halophenyl or Heteroaryl Analogs

The 4-methylphenyl (p-tolyl) group of CAS 1227955-25-0 provides a unique combination of electron-donating character (Hammett σₚ = −0.17) and moderate steric bulk (molar refractivity ~18.0) compared with the electron-withdrawing 4-fluorophenyl analog (σₚ = +0.06, MR ~9.2) and the more sterically demanding 4-chlorophenyl analog (σₚ = +0.23, MR ~21.0) [1]. This electronic difference (Δσₚ of 0.23 vs. 4-F; 0.40 vs. 4-Cl) directly modulates the hydrogen-bond donor/acceptor capacity of the urea NH groups, which are critical for kinase hinge-region binding [2].

Structure-Activity Relationship p-Tolyl Substituent Medicinal Chemistry

Commercial Availability at 98% Purity from Non-Excluded Suppliers Confirms Research-Grade Quality Relative to Lower-Purity Alternatives

The target compound is available at 98% purity from Leyan (Product 1808294) and 95% from AKSci (Product 1808DX) , while the 4-chlorophenyl analog is specified at ≥95% purity (Synquest 4H53-7-0B) and the 4-fluorophenyl analog has no publicly listed purity specification from the same supplier tier. The 3% absolute purity differential between the 98% and 95% specifications corresponds to a 60% reduction in total impurity burden (from 5% to 2%) for the target compound when sourced at the higher specification .

Purity Specification Procurement Quality Reproducibility

Recommended Research Application Scenarios for N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (CAS 1227955-25-0) Based on Quantitative Differentiation Evidence


p38α/MK2 Substrate-Selective Inhibitor Probe in Inflammatory Signaling Research

The pyridine urea chemotype disclosed in US Patent 8,563,558 B2 exhibits p38α-dependent MK2 phosphorylation inhibition with Ki app ~300 nM while sparing ATF2 (Ki app >20 µM), a >66-fold functional selectivity window [1]. CAS 1227955-25-0 serves as a research tool for dissecting the p38α/MK2 signaling axis in inflammatory cytokine regulation (TNFα, IL-1β, IL-6), with its p-tolyl substituent providing distinct electronic properties (σₚ = −0.17) compared to halogenated analogs that may differentially affect hinge-region binding . The 98% purity specification available from Leyan supports reproducible dose–response studies in biochemical kinase assays .

Structure–Activity Relationship (SAR) Expansion of the Pyridine Urea p38 Inhibitor Series

The electron-donating p-tolyl group (Hammett σₚ = −0.17) of the target compound occupies a specific region of substituent parameter space not covered by the 4-fluorophenyl analog (σₚ = +0.06, CAS 1227954-98-4) or the 4-chlorophenyl analog (σₚ = +0.23, CAS 1227955-20-5) [1]. With a molecular weight of 309.29 g/mol—6.2% lighter than the 4-Cl analog (329.71 g/mol)—the target compound provides SAR data at a more favorable point on the Lipinski property scale for correlating physicochemical parameters with kinase inhibitory activity . This enables systematic exploration of how electron-donating aryl substituents modulate urea NH hydrogen-bond strength with the p38α hinge region .

Lymphoma and Auto-Inflammatory Disease Target Validation Studies

US Patent 8,563,558 B2 explicitly claims the use of substituted pyridine urea compounds for treating p38 kinase-mediated diseases including lymphoma and auto-inflammatory conditions [1]. CAS 1227955-25-0, as a structurally defined member of this compound class with a balanced lipophilicity profile (cLogP ~3.2), is suitable for in vitro target engagement studies in B-cell lymphoma lines where p38 MAPK has been linked to canine and human B-cell growth and survival [1]. The compound's predicted membrane permeability advantage (ΔcLogP ~+1.1 vs. pyridin-3-yl analog) supports cell-based assays where intracellular target access is required .

Chemical Biology Probe Development with Differentiated Physicochemical Properties

With a molecular weight (309.29 g/mol) and predicted cLogP (~3.2) that fall within favorable ranges for probe compound criteria [1], the target compound offers a balanced profile for chemical biology applications. Its 20.42 g/mol lower molecular weight compared to the 4-chlorophenyl analog predicts superior aqueous solubility for in vitro assay formats , while the 12.6-fold higher lipophilicity versus the pyridin-3-yl analog suggests adequate cell permeability . These differentiated properties make CAS 1227955-25-0 a suitable scaffold for further derivatization in kinase probe development, with the p-tolyl group providing a synthetic handle for additional functionalization via benzylic oxidation or electrophilic aromatic substitution [2].

Quote Request

Request a Quote for N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.